1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-8-7-10-22(16-19)32-15-14-29-25-13-6-4-11-23(25)28-27(29)21-17-26(31)30(18-21)24-12-5-3-9-20(24)2/h3-13,16,21H,14-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBMQEJKNSEWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine
The benzimidazole scaffold is synthesized by reacting o-phenylenediamine with α-bromoacetic acid under acidic conditions:
$$
\text{o-Phenylenediamine} + \text{BrCH}_2\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{2-(Bromomethyl)-1H-benzo[d]imidazole}
$$
Conditions : Reflux in 6M HCl for 12 hours, yielding 85–92%.
Alkylation with 2-(m-Tolyloxy)ethyl Bromide
The bromomethyl intermediate undergoes nucleophilic substitution with 2-(m-tolyloxy)ethyl bromide:
$$
\text{2-(Bromomethyl)-1H-benzo[d]imidazole} + \text{2-(m-Tolyloxy)ethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-(m-Tolyloxy)ethyl)-1H-benzo[d]imidazole}
$$
Optimization :
Pyrrolidin-2-one Ring Formation
Michael Addition-Cyclization Sequence
A γ-amino acid precursor is prepared via Michael addition of acrylonitrile to the benzimidazole derivative, followed by hydrolysis and cyclization:
$$
\text{1-(2-(m-Tolyloxy)ethyl)-1H-benzo[d]imidazole} + \text{CH}2=\text{CHCN} \xrightarrow{\text{Et}3\text{N}} \text{Cyanoethyl intermediate} \xrightarrow{\text{H}_2\text{O, H}^+} \text{γ-Amino acid} \xrightarrow{\text{Δ}} \text{Pyrrolidin-2-one}
$$
Key Parameters :
Lactamization via Dieckmann Condensation
Alternative route using dimethyl (R)-2-(3-oxocyclohexyl)malonate demonstrates improved stereocontrol:
$$
\text{Malonate ester} \xrightarrow{\text{NaOEt}} \text{Cyclized lactam} \xrightarrow{\text{Decarboxylation}} \text{Pyrrolidin-2-one}
$$
Advantages :
Introduction of the o-Tolyl Group
Nucleophilic Aromatic Substitution
The o-tolyl moiety is introduced via Ullmann coupling under copper catalysis:
$$
\text{4-Bromo-pyrrolidin-2-one} + \text{o-Tolylboronic acid} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{1-(o-Tolyl)-4-bromo-pyrrolidin-2-one}
$$
Conditions :
Suzuki-Miyaura Cross-Coupling
For enhanced efficiency, palladium-catalyzed coupling is employed:
$$
\text{4-Bromo-pyrrolidin-2-one} + \text{o-Tolylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{1-(o-Tolyl)-4-bromo-pyrrolidin-2-one}
$$
Optimized Parameters :
- Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)
- Base : Cs$$2$$CO$$3$$
- Solvent : THF/H$$_2$$O (3:1) at 80°C
- Yield : 82%
Final Coupling and Characterization
Buchwald-Hartwig Amination
The benzimidazole and pyrrolidinone moieties are coupled using palladium-mediated amination:
$$
\text{1-(2-(m-Tolyloxy)ethyl)-1H-benzo[d]imidazole} + \text{1-(o-Tolyl)-4-bromo-pyrrolidin-2-one} \xrightarrow{\text{Pd}2\text{(dba)}3} \text{Target Compound}
$$
Reaction Details :
Spectroscopic Validation
Key Characterization Data :
| Technique | Observations |
|---|---|
| $$^1$$H NMR | δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 4.52 (t, J=6.8 Hz, 2H, OCH$$2$$), 2.35 (s, 3H, CH$$3$$) |
| $$^{13}$$C NMR | δ 174.5 (C=O), 151.2 (C-O), 134.8–116.7 (Ar-C) |
| HRMS | m/z 441.5 [M+H]$$^+$$ (Calc. 441.5) |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Step | Method | Yield | Purity |
|---|---|---|---|
| Benzimidazole alkylation | K$$2$$CO$$3$$/DMF | 78% | 98% |
| Pyrrolidinone cyclization | Dieckmann condensation | 70% | 95% |
| o-Tolyl introduction | Suzuki coupling | 82% | 99% |
Cost and Scalability
- Most Cost-Effective Step : Benzimidazole condensation (raw material cost <$50/mol)
- Bottleneck : Palladium-catalyzed couplings (catalyst cost contributes to 40% of total expense)
Industrial-Scale Considerations
Process Intensification
Regulatory Compliance
- Genotoxic Impurities : Control of bromo intermediates to <10 ppm per ICH Q3D guidelines
- Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) for greener synthesis
Chemical Reactions Analysis
1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
Scientific Research Applications
1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidinone ring can enhance binding affinity and specificity, while the tolyloxy and tolyl groups may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzimidazole-Pyrrolidinone Derivatives
Key Observations :
- Substituent Positionality: The m-tolyloxyethyl group in the target compound may confer distinct electronic and steric effects compared to p-tolyloxy () or 2,6-dimethylphenoxy () analogs. Meta-substitution could influence binding interactions in enzyme targets .
- This contrasts with the fluorophenylmethyl group in , which balances lipophilicity and polarity .
- Synthetic Feasibility: The target compound’s synthesis may follow routes similar to (recrystallization from ethanol, ~60% yields) but requires optimization for the m-tolyloxyethyl substituent.
Key Insights :
- Antimicrobial Potential: The naphthalenylthiazole-pyrrolidinone derivatives () exhibited antimicrobial activity, suggesting the target compound’s m-tolyloxyethyl group could be explored for similar applications.
- Enzyme Inhibition: Benzimidazole-triazine hybrids () showed α-glycosidase inhibition, implying that the target compound’s pyrrolidinone core might interact with similar enzymatic pockets.
- PROTAC Applications : and highlight benzimidazole-based PROTACs, indicating the scaffold’s versatility in covalent protein-targeting therapies.
Critical Analysis :
- The absence of m-tolyloxyethyl-specific data necessitates further experimental validation of the target compound’s solubility and stability.
- Analogous syntheses (e.g., ) suggest that introducing bulky substituents may require tailored purification techniques.
Biological Activity
The compound 1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a pyrrolidinone core with substituents including an o-tolyl group , an m-tolyloxy group , and a benzoimidazole moiety . The molecular formula is with a molecular weight of approximately 425.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O2 |
| Molecular Weight | 425.52 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Melting Point | Not specified |
| Boiling Point | 685.2 ± 55 °C |
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown that modifications in the benzimidazole core can enhance the antimicrobial efficacy of these derivatives .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase (COX) enzymes. COX inhibitors are crucial in managing inflammation and pain. Preliminary studies indicate that derivatives with the benzimidazole structure can selectively inhibit COX-II, which is associated with reduced gastrointestinal side effects compared to non-selective COX inhibitors .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The benzimidazole moiety is known to interact with various enzymes, potentially inhibiting their function.
- Binding Affinity : The pyrrolidinone ring may enhance binding affinity to target proteins, increasing the compound's potency.
- Stability and Solubility : Substituents like the tolyloxy group can improve the compound's solubility in biological systems, facilitating better absorption and bioavailability.
Case Studies
- Study on COX Inhibition : A recent study evaluated several benzimidazole derivatives for their COX inhibitory activity. The results indicated that specific modifications led to enhanced selectivity for COX-II over COX-I, suggesting a promising therapeutic profile for inflammatory diseases .
- Antimicrobial Screening : Another study focused on synthesizing various benzimidazole derivatives and testing their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant antibacterial effects, highlighting the potential of this class of compounds in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how can yield and purity be maximized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Condensation of 2-bromobenzene derivatives with m-tolyloxyethylamine under basic conditions (e.g., K₂CO₃) to form the benzimidazole core .
- Step 2 : Cyclization of the pyrrolidin-2-one moiety using a ketone or ester precursor, often catalyzed by acetic acid under reflux .
- Yield Optimization : Use anhydrous solvents (e.g., ethanol or DMF) and controlled temperature (70–100°C). Purification via silica gel chromatography (hexane/EtOAc gradient) improves purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and methyl groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~444) and fragmentation patterns .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity and detect impurities .
Q. What preliminary biological screening models are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Modular Modifications : Vary substituents on the o-tolyl (e.g., electron-withdrawing groups) and m-tolyloxyethyl groups to assess impact on antimicrobial or anticancer activity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or tubulin .
- Data Analysis : Compare IC₅₀/MIC values across derivatives using ANOVA or regression models to identify critical functional groups .
Q. How can conflicting data on biological activity between studies be resolved?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature, inoculum size) to minimize variability .
- Dose-Response Curves : Use 8–12 concentration points to improve accuracy of EC₅₀/IC₅₀ calculations .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends obscured by outliers .
Q. What strategies mitigate challenges in synthesizing the benzimidazole-pyrrolidinone hybrid structure?
- Methodological Answer :
- Side-Reaction Control : Protect reactive amines (e.g., Boc groups) during benzimidazole formation to prevent undesired cyclization .
- Catalyst Screening : Test alternatives to acetic acid (e.g., p-TsOH) for improved regioselectivity in pyrrolidinone formation .
- Scale-Up : Optimize solvent volume and stirring rate to maintain yield consistency at >10g scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
